5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a methyl group, and a boronic ester group attached to an aniline ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method includes the following steps:
Bromination: Starting with 2-fluoro-4-methylaniline, bromination is carried out using bromine in the presence of a suitable solvent like dichloromethane.
Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding phenols using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, aryl halides, base (e.g., potassium carbonate), and solvent (e.g., toluene).
Oxidation: Hydrogen peroxide, acetic acid.
Substitution: Nucleophiles like amines or thiols.
Major Products
Biaryl Compounds: Formed via Suzuki coupling.
Phenols: Formed via oxidation.
Substituted Anilines: Formed via nucleophilic substitution.
Scientific Research Applications
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of enzyme inhibitors and anticancer agents due to its ability to interact with biological targets.
Material Science: Utilized in the synthesis of conjugated polymers and materials with electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The fluorine atom enhances the compound’s stability and binding affinity to biological targets, contributing to its effectiveness in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline stands out due to its unique combination of a fluorine atom, a methyl group, and a boronic ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H19BFNO2 |
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Molecular Weight |
251.11 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C13H19BFNO2/c1-8-6-9(10(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
InChI Key |
FMNBFSXCYCQGLD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)C |
Origin of Product |
United States |
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